

Application Notes and Protocols for Trisodium Citrate in DNA Extraction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trisodium**
Cat. No.: **B8492382**

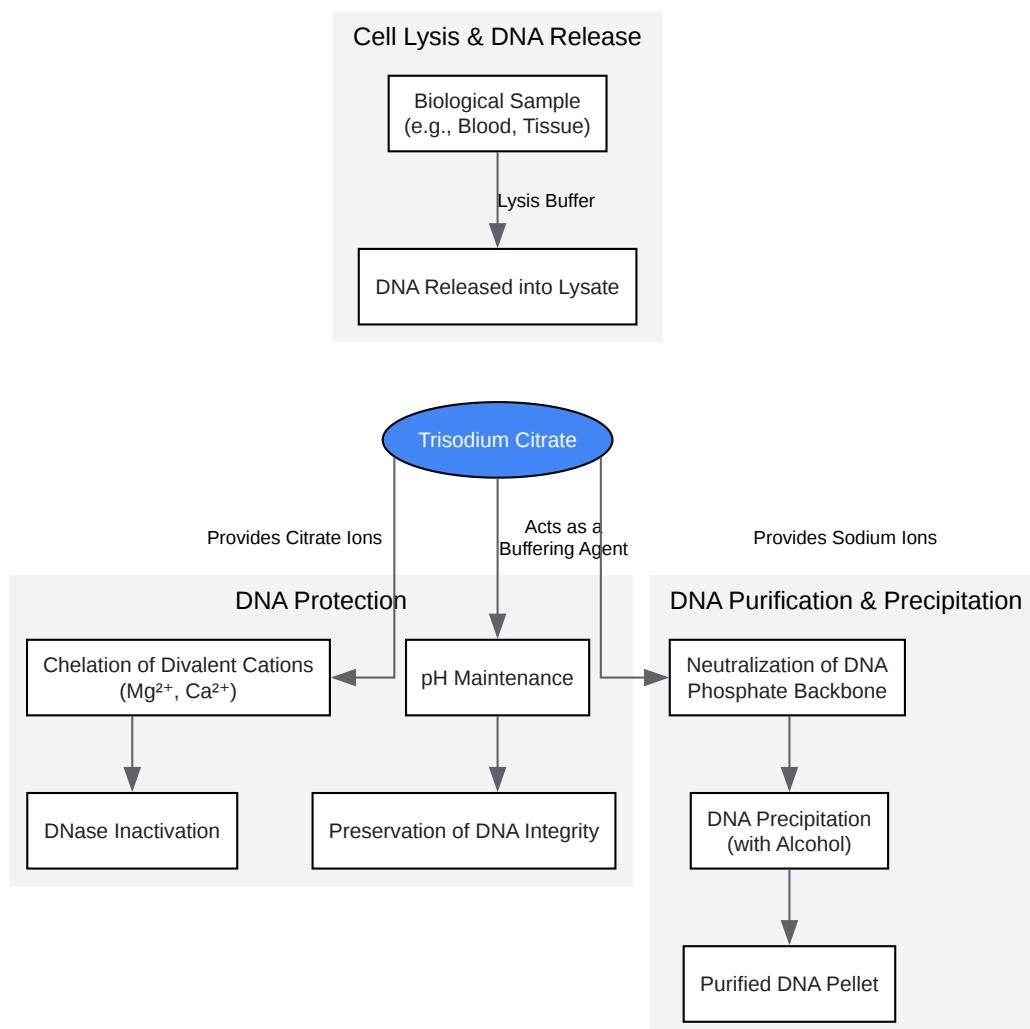
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium citrate is a versatile reagent frequently employed in molecular biology for DNA extraction protocols. Its utility stems from its properties as a buffering agent, a chelating agent, and its role in the precipitation of nucleic acids. These application notes provide detailed protocols and an overview of the mechanisms by which **trisodium** citrate facilitates the isolation of high-quality DNA from various biological sources, including whole blood and archival tissues.

Mechanism of Action


Trisodium citrate plays several key roles during DNA extraction:

- **DNA Precipitation:** The positively charged sodium ions (Na^+) from **trisodium** citrate neutralize the negative charges on the phosphate backbone of DNA. This reduction in electrostatic repulsion allows the DNA molecules to aggregate and precipitate out of solution, particularly in the presence of alcohol (e.g., ethanol or isopropanol).^[1]
- **pH Buffering:** **Trisodium** citrate is a component of various buffer systems used to maintain a stable pH during the extraction process. A stable, slightly alkaline pH is crucial for maintaining the integrity of DNA and preventing its degradation by acid hydrolysis.

- Chelating Agent: Citrate ions can chelate divalent cations such as magnesium (Mg^{2+}) and calcium (Ca^{2+}). These ions are essential cofactors for DNases, enzymes that degrade DNA. By sequestering these ions, **trisodium** citrate helps to inactivate DNases and protect the DNA from enzymatic degradation.[\[2\]](#)

Logical Relationship of Trisodium Citrate's Functions in DNA Extraction

Logical Flow of Trisodium Citrate's Roles in DNA Extraction

[Click to download full resolution via product page](#)Caption: Logical flow of **trisodium** citrate's roles in DNA extraction.

Application 1: DNA Wash in Phenol-Based Extraction (TRI Reagent Protocol)

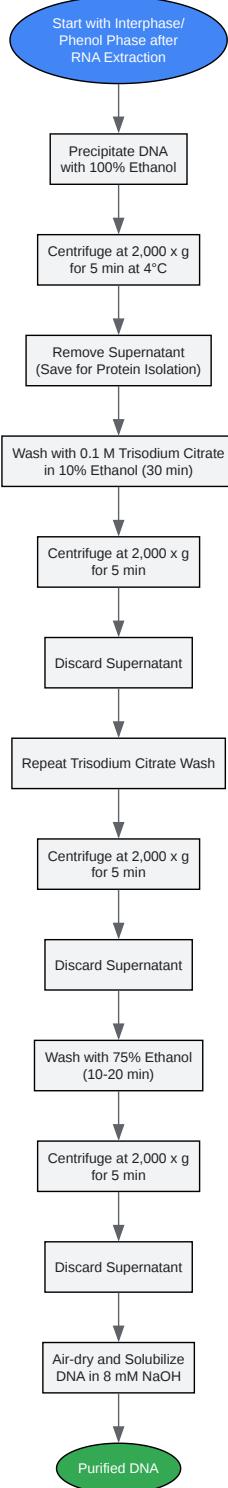
In protocols involving phenol-chloroform extraction, such as the TRI Reagent method, a wash step with **trisodium** citrate in ethanol is crucial for removing residual phenol, which can inhibit downstream enzymatic reactions.

Experimental Protocol: DNA Isolation from the Interphase and Phenol Phase of TRI Reagent Lysate

This protocol is adapted from the TRI Reagent DNA/Protein Isolation Protocol.[\[3\]](#)

Reagents:

- TRI Reagent Lysate (containing homogenized sample)
- 100% Ethanol
- DNA Wash Solution: 0.1 M **Trisodium** Citrate in 10% Ethanol (no pH adjustment required)
- 75% Ethanol
- 8 mM NaOH
- HEPES (free acid, for pH adjustment)


Procedure:

- DNA Precipitation:
 - Following the removal of the aqueous phase for RNA isolation, carefully remove any remaining aqueous phase from the interphase and organic phase.
 - Add 0.3 mL of 100% ethanol per 1 mL of TRI Reagent used for the initial homogenization.
 - Mix by inversion and incubate at room temperature for 2-3 minutes.
 - Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.

- Remove the supernatant (this can be saved for protein isolation).
- DNA Wash:
 - Add 1 mL of DNA Wash Solution (0.1 M **trisodium citrate** in 10% ethanol) per 1 mL of TRI Reagent used initially.
 - Incubate for 30 minutes at room temperature with occasional mixing.
 - Centrifuge at 2,000 x g for 5 minutes at 4-25°C.
 - Carefully discard the supernatant.
 - Repeat this wash step once more. For large DNA pellets (>200 µg), a third wash may be necessary.[\[4\]](#)
- Final Wash:
 - Add 1.5-2 mL of 75% ethanol to the DNA pellet.
 - Incubate for 10-20 minutes at room temperature with periodic mixing.
 - Centrifuge at 2,000 x g for 5 minutes at 4-25°C.
 - Carefully remove the ethanol supernatant.
- DNA Solubilization:
 - Briefly air-dry the DNA pellet for 3-5 minutes.
 - Dissolve the DNA pellet in an appropriate volume (e.g., 300-600 µL for DNA from 50-70 mg of tissue) of 8 mM NaOH by slowly pipetting up and down.
 - Centrifuge at 12,000 x g for 10 minutes to remove any insoluble material.
 - Transfer the supernatant containing the DNA to a new tube.
 - Adjust the pH to the desired level (typically 7-8) with HEPES.

Experimental Workflow: TRI Reagent DNA Wash

Workflow for DNA Wash Step in TRI Reagent Protocol

[Click to download full resolution via product page](#)

Caption: Workflow for the DNA wash step in the TRI Reagent protocol.

Quantitative Data

While direct comparative studies isolating the effect of the **trisodium** citrate wash are limited, the TRIzol™ method, which incorporates this step, has been shown to yield a significantly higher quantity of DNA from whole blood compared to a standard phenol-chloroform method (three-fold higher yield reported in one study).[5] However, the purity as measured by the A260/A280 ratio was noted to be higher in the phenol-chloroform method in the same study.[5] Insufficient washing with the **trisodium** citrate solution can lead to a low A260/A280 ratio due to phenol contamination.[4]

Parameter	TRIzol™ Method with Citrate Wash[5]	Phenol-Chloroform Method[5]
DNA Yield	Significantly higher (3-fold)	Lower
A260/A280 Ratio	Lower (indicating lower purity)	Higher

Application 2: Citrate Buffer in Magnetic Bead-Based DNA Extraction

Trisodium citrate can be a key component of the lysis and binding buffers in protocols that utilize silica-coated magnetic beads for DNA purification.

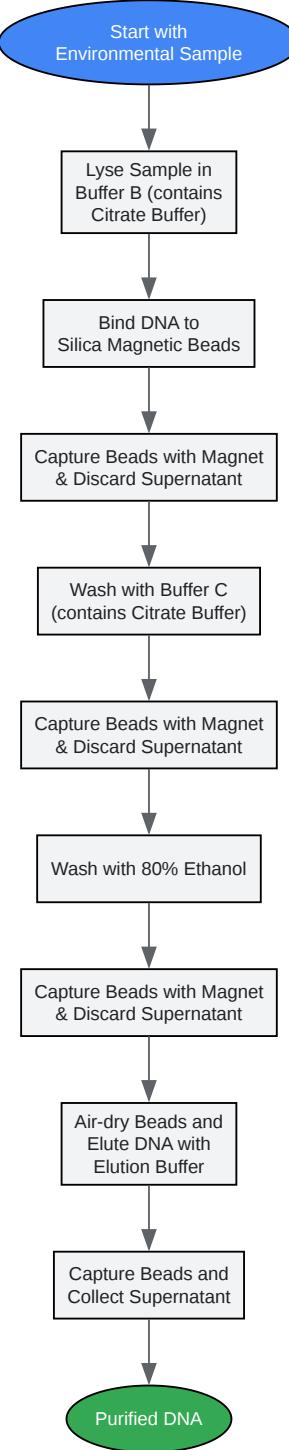
Experimental Protocol: DNA Extraction from Environmental Samples using a Citrate Buffer System

This protocol is based on a custom open-source method for DNA isolation using silica magnetic beads.[6]

Reagents:

- Citrate Buffer (0.1 M, pH 5.0):
 - Solution A: 0.1 M Citric Acid

- Solution B: 0.1 M **Trisodium Citrate**
- Combine 17.5 mL of Solution A with 32.5 mL of Solution B. Adjust pH to 5.0 if necessary.
- Buffer B (Lysis/Binding Buffer):
 - Guanidine thiocyanate (GuSCN)
 - Citrate Buffer (0.1 M, pH 5.0)
 - N-Lauroylsarcosine sodium salt solution
- Buffer C (Wash Buffer):
 - Guanidine thiocyanate (GuSCN)
 - Citrate Buffer (0.1 M, pH 5.0)
 - Isopropanol
 - Tween 20
- Silica Magnetic Beads
- 80% Ethanol
- Elution Buffer (e.g., TE buffer)


Procedure:

- Sample Lysis:
 - Homogenize the sample in Buffer B.
 - Incubate to ensure complete cell lysis.
- DNA Binding:
 - Add the silica magnetic beads to the lysate.

- Incubate to allow DNA to bind to the beads.
- Washing:
 - Place the tube on a magnetic rack to capture the beads.
 - Discard the supernatant.
 - Add Buffer C and resuspend the beads.
 - Recapture the beads on the magnetic rack and discard the supernatant.
 - Repeat the wash with 80% ethanol.
- Elution:
 - Air-dry the beads to remove residual ethanol.
 - Resuspend the beads in Elution Buffer.
 - Incubate to release the DNA from the beads.
 - Capture the beads on the magnetic rack and transfer the supernatant containing the purified DNA to a new tube.

Experimental Workflow: Magnetic Bead DNA Extraction with Citrate Buffer

Workflow for Magnetic Bead DNA Extraction with Citrate Buffer

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. avidorganics.net [avidorganics.net]
- 3. A rapid method for the isolation of genomic DNA from citrated whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Two hours method for RNA and DNA co-extraction from blood of coronary artery disease patients: Fast, simple and economical technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 4 DNA extraction | The Earth Hologenome Initiative Laboratory Workflow [earthhologenome.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Trisodium Citrate in DNA Extraction]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8492382#using-trisodium-citrate-for-dna-extraction-protocols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com